molecular formula C14H14N2O3 B2831131 (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid CAS No. 1095913-20-4

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid

Cat. No. B2831131
CAS RN: 1095913-20-4
M. Wt: 258.277
InChI Key: HWGRTFSVKFEGGE-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid, also known as CP-466722, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-466722 is a potent inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in a variety of cellular processes, including glycogen synthesis, cell differentiation, and gene expression.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various synthetic routes and chemical properties of compounds structurally related to "(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid." For example, studies have detailed the synthesis of cyclopropene and cyclopropane derivatives that could inhibit mycolic acid biosynthesis, a crucial component in the cell walls of mycobacteria, suggesting potential antimicrobial applications (Hartmann et al., 1994). Additionally, research into the synthesis of pyrrolo[2,1-c][1,4]oxazine derivatives from morpholine reactions has been reported, indicating the versatility of morpholine-containing compounds in synthesizing heterocyclic structures with potential biological activity (Tret’yakov et al., 2020).

Biochemical Applications

Compounds related to "(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid" have found applications in biochemical research. For instance, fluorescein-based dyes derivatized with morpholine structures have been developed for sensing biological Zn(II), demonstrating significant potential in biological imaging and metal ion detection (Nolan et al., 2005).

Materials Science

In the field of materials science, morpholine derivatives have been utilized in the synthesis of zinc metalloporphyrins for efficient light harvesting in dye-sensitized solar cells. These studies illustrate the role of morpholine-containing compounds in developing renewable energy technologies (Wang et al., 2005).

properties

IUPAC Name

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-10-12(14(17)18)9-11-1-3-13(4-2-11)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGRTFSVKFEGGE-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid

CAS RN

1095913-20-4
Record name 2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid
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